![molecular formula C25H22N2O5S B2522300 N-(2H-1,3-苯并二氧杂环戊烯-5-基)-2-{3-[(4-甲基苯基)甲磺酰基]-1H-吲哚-1-基}乙酰胺 CAS No. 898408-68-9](/img/structure/B2522300.png)

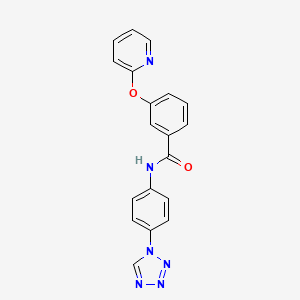

N-(2H-1,3-苯并二氧杂环戊烯-5-基)-2-{3-[(4-甲基苯基)甲磺酰基]-1H-吲哚-1-基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, an indole moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

科学研究应用

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in oncology.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

Target of Action

Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta . This enzyme plays a crucial role in numerous cellular processes, including metabolism, cell signaling, and body pattern formation.

Mode of Action

It’s known that the compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.

Biochemical Pathways

Based on the structure and functional groups of the compound, it can be inferred that it may interact with pathways involvingbenzodioxoles .

Pharmacokinetics

The compound’s structure suggests it may have a moderate log octanol-water partition coefficient (log kow), indicating potential for bioavailability .

Result of Action

生化分析

Biochemical Properties

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-amylase, which is crucial in carbohydrate metabolism . The interaction with α-amylase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound may interact with various signaling proteins, potentially modulating pathways involved in cell growth and differentiation.

Cellular Effects

The effects of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, it can impact cell signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival.

Molecular Mechanism

At the molecular level, N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, the benzodioxole and indole rings may facilitate binding to hydrophobic pockets within proteins, further influencing their function. Changes in gene expression induced by this compound are likely mediated through transcription factors that respond to altered signaling pathways.

Temporal Effects in Laboratory Settings

The effects of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including altered metabolic rates and gene expression profiles.

Dosage Effects in Animal Models

In animal models, the effects of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide are dose-dependent. Low to moderate doses have been found to exert beneficial effects, such as improved metabolic function and reduced inflammation . High doses can lead to toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism may also affect the levels of various metabolites, influencing overall metabolic flux and homeostasis.

Transport and Distribution

Within cells and tissues, N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is critical for its activity. This compound is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its functional specificity.

准备方法

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step chemical processes. One common synthetic route includes the following steps:

Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the sulfonyl group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.

Coupling reactions: The final step involves coupling the benzodioxole, indole, and sulfonyl components through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

化学反应分析

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine derivatives.

相似化合物的比较

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can be compared with similar compounds to highlight its uniqueness:

N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its amine functionality and overall structure.

3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound also contains the benzodioxole ring but has a carboxylic acid group instead of the indole and sulfonyl groups.

2-Propenal, 3-(1,3-benzodioxol-5-yl): This compound features the benzodioxole ring with an aldehyde group, differing significantly in its reactivity and applications.

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-17-6-8-18(9-7-17)15-33(29,30)24-13-27(21-5-3-2-4-20(21)24)14-25(28)26-19-10-11-22-23(12-19)32-16-31-22/h2-13H,14-16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETSUUHZHCKRFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2522219.png)

![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)

![5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)

![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)

![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)

![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)